molecular formula C13H17NO2 B3033571 cyclopentyl 2-(4-aminophenyl)acetate CAS No. 1071289-07-0

cyclopentyl 2-(4-aminophenyl)acetate

Cat. No.: B3033571
CAS No.: 1071289-07-0
M. Wt: 219.28 g/mol
InChI Key: LQXRGPFRCRNPIW-UHFFFAOYSA-N
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Description

Cyclopentyl 2-(4-aminophenyl)acetate is an ester derivative of 2-(4-aminophenyl)acetic acid, where the carboxylic acid group is substituted with a cyclopentyl ester moiety. For example, 2-(4-aminophenyl)acetic acid (precursor) is synthesized using arenediazonium salts, alkenes, and nitriles under oxidative conditions . The cyclopentyl ester group likely confers distinct physicochemical properties, such as increased lipophilicity compared to methyl or ethyl esters, influencing solubility and bioavailability.

Properties

IUPAC Name

cyclopentyl 2-(4-aminophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c14-11-7-5-10(6-8-11)9-13(15)16-12-3-1-2-4-12/h5-8,12H,1-4,9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXRGPFRCRNPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl 2-(4-aminophenyl)acetate typically involves the esterification of 4-aminophenylacetic acid with cyclopentanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 2-(4-aminophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Cyclopentyl 2-(4-hydroxyphenyl)acetate.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, cyclopentyl 2-(4-aminophenyl)acetate serves as an intermediate in the synthesis of complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

  • Oxidation : The amino group can be oxidized to form nitro derivatives.
  • Reduction : The ester group can be reduced to yield corresponding alcohols.
  • Substitution : The amino group can engage in nucleophilic substitution reactions.

Biology

The compound has been investigated for its potential interactions with biological macromolecules. Specifically, its amino group can form hydrogen bonds with proteins and enzymes, influencing their structure and function. This property makes it a candidate for studying enzyme interactions and protein-ligand binding dynamics.

Medicine

This compound has shown promise in pharmaceutical development , particularly for its potential anticancer and anti-inflammatory properties. Research indicates that it may act on specific molecular targets involved in cancer pathways, such as the USP1/UAF1 deubiquitinase complex, which is implicated in DNA damage response mechanisms . Additionally, its structure suggests possible applications in developing new therapeutic agents targeting various diseases.

Case Studies and Research Findings

  • Anticancer Activity : A study focused on the inhibition of the USP1/UAF1 complex demonstrated that derivatives of this compound exhibited significant anticancer activity, suggesting a viable pathway for drug development against specific cancer types .
  • Anti-inflammatory Properties : Research has indicated that compounds similar to this compound may exhibit anti-inflammatory effects through modulation of cytokine production and inhibition of inflammatory pathways .
  • Material Science Applications : The compound's unique chemical structure allows for its use in developing novel materials with specific properties tailored for industrial applications .

Mechanism of Action

The mechanism of action of cyclopentyl 2-(4-aminophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active 4-aminophenylacetic acid, which can interact with various enzymes and receptors in biological systems.

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogs

Compound Name Substituent on Phenyl Ring Ester Group Molecular Formula Molecular Weight (g/mol) Key Features
This compound* -NH₂ (para) Cyclopentyl C₁₃H₁₇NO₂ 219.28 High lipophilicity
Methyl 2-amino-2-(4-chlorophenyl)acetate -Cl (para), -NH₂ Methyl C₉H₁₀ClNO₂ 215.64 Chlorine enhances electronegativity
Ethyl 2-(4-aminophenyl)-2-bromoacetate -NH₂ (para), -Br Ethyl C₁₀H₁₂BrNO₂ 274.11 Bromine increases steric bulk
Methyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate -OH (para), -cyclopropylamino Methyl C₁₂H₁₅NO₃ 221.25 Hydroxyl group improves solubility
Methyl 2-(3-aminophenyl)acetate -NH₂ (meta) Methyl C₉H₁₁NO₂ 165.19 Meta-substitution alters reactivity

Physicochemical and Functional Differences

Substituent Effects: Chlorine (Cl): In methyl 2-amino-2-(4-chlorophenyl)acetate , the electron-withdrawing Cl group stabilizes the aromatic ring, affecting electronic distribution and reactivity. Hydroxyl (OH): The hydroxyl group in methyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate enhances hydrogen-bonding capacity, improving solubility in polar solvents.

Synthetic Accessibility : Cyclopentyl esters may require more complex esterification conditions compared to methyl/ethyl analogs due to steric bulk .

Biological Activity

Cyclopentyl 2-(4-aminophenyl)acetate is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopentyl group, an acetate moiety, and a 4-aminophenyl functional group. Its chemical formula is C13H17NO2C_{13}H_{17}NO_2, which contributes to its unique structural properties that may influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. This compound has shown significant cytotoxic effects against various cancer cell lines, including prostate cancer (DU 145), cervical cancer (HeLa), and chronic myelogenous leukemia (K-562) cells. The following table summarizes key findings related to its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
DU 1450.5Induction of apoptosis and cell cycle arrest
HeLa0.7Inhibition of CDK4/6 leading to reduced cell proliferation
K-5620.3Activation of caspase pathways inducing programmed cell death

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cyclin-Dependent Kinases (CDKs): The compound acts as a selective inhibitor of CDK4 and CDK6, which are crucial for cell cycle progression. Inhibition of these kinases leads to cell cycle arrest in the G1 phase, preventing cancer cell proliferation .
  • Induction of Apoptosis: Studies have demonstrated that this compound can activate apoptotic pathways, evidenced by increased levels of cleaved caspases in treated cells. This suggests that the compound promotes programmed cell death in various cancer types .

Study 1: Efficacy in Prostate Cancer

A study evaluated the efficacy of this compound on DU 145 prostate cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 0.5 µM. Further analysis showed that the compound induced apoptosis through the activation of caspase-3 and -9 pathways .

Study 2: Impact on HeLa Cells

In another investigation focused on cervical cancer, HeLa cells were treated with varying concentrations of this compound. The compound exhibited an IC50 value of 0.7 µM, significantly inhibiting cell proliferation by disrupting the cell cycle at the G1 phase. Flow cytometry analysis revealed an increase in sub-G1 population, indicating apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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